Hdapp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

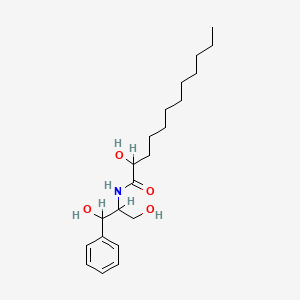

2D Structure

3D Structure

Properties

CAS No. |

41613-09-6 |

|---|---|

Molecular Formula |

C21H35NO4 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2-hydroxydodecanamide |

InChI |

InChI=1S/C21H35NO4/c1-2-3-4-5-6-7-8-12-15-19(24)21(26)22-18(16-23)20(25)17-13-10-9-11-14-17/h9-11,13-14,18-20,23-25H,2-8,12,15-16H2,1H3,(H,22,26) |

InChI Key |

NGKOCWRESNGJAX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C(=O)NC(CO)C(C1=CC=CC=C1)O)O |

Canonical SMILES |

CCCCCCCCCCC(C(=O)NC(CO)C(C1=CC=CC=C1)O)O |

Synonyms |

2-(2'-hydroxydodecanoyl)amino-1-phenyl-1,3-propanediol HDAPP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Hybrid Donor-Acceptor Polymer Particles

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Hybrid Donor-Acceptor Polymer Particles

Hybrid donor-acceptor polymer particles (H-DAPPs) are advanced nanomaterials engineered from semiconducting polymers. These polymers are characterized by a molecular architecture of alternating electron-donating (donor) and electron-accepting (acceptor) monomer units. This unique arrangement facilitates intramolecular charge transfer upon photoexcitation, leading to a low band gap and strong absorption in the near-infrared (NIR) region. When formulated into nanoparticles, these polymers exhibit amplified energy transfer, making them highly effective theranostic agents for a range of biomedical applications, including bioimaging and cancer therapy.[1]

The confinement of these donor-acceptor polymers within a nanoparticle structure enhances their photothermal capabilities.[1] Upon excitation with NIR light, the generated excitons can undergo non-radiative decay, releasing energy as heat. This localized hyperthermia can be harnessed for photothermal therapy (PTT) to ablate tumor cells.[1] Furthermore, many of these polymers possess intrinsic fluorescence, enabling their use as contrast agents for in vivo imaging.

Physicochemical Properties of Hybrid Donor-Acceptor Polymer Particles

The therapeutic and diagnostic efficacy of H-DAPPs is intrinsically linked to their physicochemical properties. These properties can be tailored by controlling the composition of the constituent polymers and the fabrication parameters. Below is a summary of key quantitative data for a representative H-DAPP system composed of the donor polymer poly[(9,9-dihexylfluorene)-co-2,1,3-benzothiadiazole-co-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole] (PFBTDBT10) and the acceptor polymer poly[4,4-bis(2-ethylhexyl)-cyclopenta[2,1-b;3,4-b’]dithiophene-2,6-diyl-alt-2,1,3-benzoselenadiazole] (PCPDTBSe).

| Property | Value | Reference |

| Hydrodynamic Diameter | 148.1 nm | [1] |

| Polydispersity Index (PDI) | 0.172 | [1] |

| Zeta Potential | -17.5 mV | [1] |

| Peak Absorption Wavelengths | 465 nm and 825 nm | [1] |

| Peak Fluorescence Emission | 825 nm | [1] |

| Photothermal Conversion Efficiency | ~65% | [2] |

Drug Loading and Release in Polymer Nanoparticles

While H-DAPPs are often utilized for their intrinsic therapeutic properties, they can also be engineered as carriers for chemotherapeutic drugs. The drug loading capacity and release kinetics are critical parameters for effective drug delivery. The following table provides representative data for doxorubicin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely studied polymer nanoparticle system, to illustrate typical values.

| Property | Value | Reference |

| Drug (Doxorubicin) Loading | up to 5 wt% | [3] |

| Encapsulation Efficiency | up to 79% | [4] |

| In Vitro Release (pH 7.4) | Slow, sustained release | [3] |

| In Vitro Release (pH 5.0) | Accelerated release | [3] |

Experimental Protocols

Synthesis of Hybrid Donor-Acceptor Polymer Nanoparticles (Nanoprecipitation Method)

This protocol describes the synthesis of H-DAPPs composed of PFBTDBT10 and PCPDTBSe.

Materials:

-

PFBTDBT10 polymer

-

PCPDTBSe polymer

-

Tetrahydrofuran (THF), HPLC grade

-

Pluronic® F-127

-

Deionized water

Procedure:

-

Prepare a stock solution of PFBTDBT10 and PCPDTBSe in THF at a desired ratio (e.g., 95:5 w/w) and total polymer concentration (e.g., 1 mg/mL).

-

Prepare an aqueous solution of Pluronic® F-127 (e.g., 1 mg/mL).

-

Rapidly inject the polymer/THF solution into the stirring aqueous Pluronic® F-127 solution. The volume ratio of the aqueous to organic phase should be approximately 4:1.

-

Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of THF.

-

Purify the H-DAPPs by centrifugation to remove any aggregates and excess surfactant. This typically involves a low-speed centrifugation step to pellet large particles, followed by a high-speed centrifugation step to pellet the desired nanoparticles.

-

Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage and subsequent use.

Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines a common method for quantifying the amount of drug loaded into nanoparticles using UV-Vis spectroscopy.

Materials:

-

Drug-loaded nanoparticle suspension

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV-Vis spectrophotometer

Procedure:

-

Separate free drug from nanoparticles:

-

Centrifuge a known volume of the drug-loaded nanoparticle suspension at a high speed to pellet the nanoparticles.

-

Carefully collect the supernatant, which contains the unloaded, free drug.

-

-

Quantify the free drug:

-

Measure the absorbance of the supernatant at the characteristic wavelength of the drug using a UV-Vis spectrophotometer.

-

Determine the concentration of the free drug using a pre-established standard curve of the drug in the same buffer.

-

-

Calculate Drug Loading and Encapsulation Efficiency:

-

Encapsulation Efficiency (%EE): %EE = [(Total amount of drug used - Amount of free drug) / Total amount of drug used] x 100

-

Drug Loading (%DL): %DL = [(Total amount of drug used - Amount of free drug) / Total weight of nanoparticles] x 100

-

Visualizations: Signaling Pathways and Experimental Workflows

Photothermal Therapy-Induced Intrinsic Apoptosis Pathway

Hybrid donor-acceptor polymer particles, upon NIR laser irradiation, generate localized heat, which can induce cancer cell death through the intrinsic apoptosis pathway. This pathway is initiated by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

Caption: PTT-induced intrinsic apoptosis pathway.

Experimental Workflow for In Vivo Fluorescence Imaging

This workflow outlines the key steps for evaluating the tumor-targeting and imaging capabilities of hybrid donor-acceptor polymer particles in a preclinical mouse model.

Caption: Workflow for in vivo fluorescence imaging.

References

Hyaluronic Acid-Decorated Photothermal-Active Polymer Nanoparticles (Hdapp): A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and underlying mechanisms of Hyaluronic Acid-decorated Photothermal-Active Polymer (Hdapp) nanoparticles. These advanced nanomaterials are at the forefront of targeted cancer therapy, combining the biocompatibility and tumor-targeting capabilities of hyaluronic acid with the therapeutic potential of photothermal agents. This document details the experimental protocols, quantitative data, and biological pathways associated with this compound nanoparticles, offering a valuable resource for researchers in the field of nanomedicine and drug delivery.

Introduction to this compound Nanoparticles

This compound nanoparticles are a class of multifunctional nanomaterials designed for targeted cancer therapy. They typically consist of a biocompatible and biodegradable polymer core, such as poly(lactic-co-glycolic acid) (PLGA), which encapsulates a photothermal agent like Indocyanine Green (ICG). The nanoparticle surface is decorated with hyaluronic acid (HA), a natural polysaccharide that specifically binds to the CD44 receptor, a transmembrane glycoprotein often overexpressed on the surface of various cancer cells. This targeted delivery mechanism enhances the accumulation of the nanoparticles at the tumor site, minimizing off-target effects. Upon irradiation with a near-infrared (NIR) laser, the encapsulated photothermal agent generates localized heat, leading to the thermal ablation of cancer cells.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles is a multi-step process that involves the preparation of the polymer core, encapsulation of the photothermal agent, and surface functionalization with hyaluronic acid. A representative protocol for the synthesis of HA-ICG-loaded PLGA nanoparticles is detailed below.

Experimental Protocol: Synthesis of HA-ICG-PLGA Nanoparticles

This protocol is based on the oil-in-water (O/W) emulsion-solvent evaporation method.[1][2]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Polyethylenimine (PEI)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Indocyanine Green (ICG)

-

Dichloromethane (DCM)

-

Methanol

-

Deionized Water (DW)

-

Hyaluronic Acid (HA)

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

Procedure:

-

Synthesis of PEI-PLGA Co-polymer:

-

Dissolve PLGA in DCM.

-

Add NHS and DCC to the PLGA solution to activate the carboxylic acid groups of PLGA.

-

Separately, dissolve PEI in DCM.

-

Add the PEI solution to the activated PLGA solution and stir to form the PEI-PLGA co-polymer through an amide coupling reaction.

-

Purify the PEI-PLGA co-polymer by precipitation and washing.

-

-

Formation of ICG-loaded PEI-PLGA Nanoparticles:

-

Dissolve the PEI-PLGA co-polymer in DCM.

-

Dissolve ICG in methanol.

-

Add the ICG solution to the polymer solution.

-

Prepare an oil-in-water emulsion by adding the organic phase to deionized water and sonicating the mixture.

-

Evaporate the organic solvents (DCM and methanol) using a rotary evaporator to allow the formation of ICG-loaded PEI-PLGA nanoparticles.

-

Centrifuge and wash the nanoparticles to remove unencapsulated ICG and excess reagents.

-

-

Surface Coating with Hyaluronic Acid:

-

Disperse the ICG-loaded PEI-PLGA nanoparticles in deionized water.

-

Prepare a solution of hyaluronic acid and DMTMM (as a carboxyl-activating agent) in deionized water.

-

Add the nanoparticle suspension to the HA solution and stir for several hours to allow the electrostatic interaction and chemical coupling between the amine groups of PEI on the nanoparticle surface and the carboxylic acid groups of HA.

-

Centrifuge and wash the resulting HA-ICG-PLGA (this compound) nanoparticles to remove unconjugated HA.

-

Lyophilize the final nanoparticle product for storage.

-

Caption: Synthesis workflow for this compound nanoparticles.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the synthesized this compound nanoparticles. Key parameters include particle size, polydispersity index (PDI), zeta potential, morphology, drug loading efficiency, and photothermal conversion efficiency.

Characterization Techniques

A variety of analytical techniques are employed to characterize this compound nanoparticles:

-

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the nanoparticles in suspension.[3]

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provide high-resolution images to visualize the morphology, size, and shape of the nanoparticles.[1]

-

UV-Vis Spectroscopy: To confirm the encapsulation of the photothermal agent (e.g., ICG) and to quantify the drug loading content and encapsulation efficiency.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful conjugation of hyaluronic acid to the nanoparticle surface by identifying characteristic functional group vibrations.

-

Photothermal Performance Measurement: Involves irradiating a suspension of the nanoparticles with a NIR laser and measuring the temperature change over time to determine the photothermal conversion efficiency.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound nanoparticles based on published literature.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Parameter | Typical Value | Reference |

| Mean Hydrodynamic Diameter | ~200 nm | [3] |

| Polydispersity Index (PDI) | < 0.3 | |

| Zeta Potential | ~ +33 mV | [3] |

Table 2: Drug Loading and Photothermal Efficiency

| Parameter | Typical Value | Reference |

| ICG Encapsulation Efficiency | > 80% | |

| ICG Loading Content | 1-5% (w/w) | |

| Photothermal Conversion Efficiency | ~47.6% | [4] |

Biological Interaction and Signaling Pathway

The therapeutic efficacy of this compound nanoparticles relies on their specific interaction with cancer cells via the CD44 receptor and the subsequent cellular responses.

CD44 Receptor Targeting

Hyaluronic acid on the surface of this compound nanoparticles serves as a ligand for the CD44 receptor, which is overexpressed on many types of cancer cells.[5] This interaction facilitates the targeted delivery and enhanced cellular uptake of the nanoparticles into cancer cells through receptor-mediated endocytosis.[3]

HA-CD44 Signaling Pathway

The binding of hyaluronic acid to the CD44 receptor can trigger intracellular signaling cascades that are involved in cell survival, proliferation, and migration. Key signaling pathways activated by the HA-CD44 interaction include the PI3K/Akt and RhoGTPase pathways.[6] While the primary therapeutic mechanism of this compound nanoparticles is photothermal ablation, understanding these signaling pathways provides insights into the broader biological effects of the nanocarrier itself.

Caption: HA-CD44 signaling pathway activation.

Conclusion

This compound nanoparticles represent a promising platform for targeted cancer therapy, leveraging the principles of nanomedicine to enhance therapeutic efficacy and reduce side effects. This technical guide provides a foundational understanding of the synthesis, characterization, and biological interactions of these advanced nanoparticles. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals working towards the clinical translation of nanotheranostics. Further research and development in this area will continue to refine these systems, paving the way for more effective and personalized cancer treatments.

References

- 1. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyaluronic Acid Modified Au@SiO2@Au Nanoparticles for Photothermal Therapy of Genitourinary Tumors [mdpi.com]

- 5. CD44-Targeted Nanoparticle Engineering with Hyaluronic Acid - CD Bioparticles [cd-bioparticles.net]

- 6. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Energy Transfer Mechanisms in High-Density Amyloid-β Peptide Particles (H-DAPPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). Understanding the molecular interactions and conformational changes of Aβ is crucial for the development of effective therapeutic strategies. High-density lipoprotein (HDL) mimetic peptides are being investigated for their potential to interact with Aβ and modulate its aggregation and clearance. This technical guide explores the energy transfer mechanisms within complexes of HDL mimetic peptides and Aβ, herein referred to as High-Density Amyloid-β Peptide Particles (H-DAPPs). A primary focus is placed on Förster Resonance Energy Transfer (FRET) as a powerful tool to elucidate the dynamics of these interactions. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs over distances of approximately 2 to 10 nanometers.[1] This distance-dependent phenomenon allows for the precise measurement of molecular proximities and conformational changes within H-DAPPs.

Core Energy Transfer Mechanism: Förster Resonance Energy Transfer (FRET)

FRET is the principal mechanism for studying energy transfer in H-DAPPs at the molecular level. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor fluorophores, making it an exquisitely sensitive "molecular ruler".[1][2]

The key requirements for FRET to occur are:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[3]

-

Proximity: The donor and acceptor molecules must be in close proximity (typically 2-10 nm).[1]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In the context of H-DAPPs, FRET can be employed to:

-

Monitor the binding of HDL mimetic peptides to Aβ monomers or oligomers.

-

Characterize the conformational changes in Aβ upon interaction with HDL mimetics.

-

Investigate the kinetics of H-DAPP formation and dissociation.

-

Screen for therapeutic agents that disrupt the Aβ aggregation process.

FRET Signaling Pathway in H-DAPPs

The following diagram illustrates the FRET process within a hypothetical H-DAPP complex where an HDL mimetic peptide is labeled with a donor fluorophore and an Aβ peptide is labeled with an acceptor fluorophore.

References

- 1. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient manipulation of Förster resonance energy transfer through host–guest interaction enables tunable white-light emission and devices in heterotopic bisnanohoops - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Histone Deacetylase (HDAC) Inhibitors in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Histone Deacetylase (HDAC) inhibitors in cancer research. It provides a comprehensive overview of their mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways involved.

Introduction to HDAC Inhibitors in Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation, thereby repressing the transcription of various genes, including tumor suppressor genes.[1][2] In many cancers, HDACs are overexpressed or dysregulated, contributing to uncontrolled cell proliferation and survival.[1]

HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that counteract the activity of HDACs.[1] By inhibiting these enzymes, HDACis promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[2] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] Several HDAC inhibitors have been approved for the treatment of certain cancers, and numerous others are in various stages of clinical development.[4][5]

Quantitative Preclinical Data: In Vitro Efficacy of HDAC Inhibitors

The anti-proliferative activity of HDAC inhibitors has been extensively evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| HDAC Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5 - 7.5 | [6] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [6] | |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [6] | |

| MCF-7 | Breast Cancer | 0.75 | [6] | |

| SW-982 | Synovial Sarcoma | 8.6 | [7] | |

| SW-1353 | Chondrosarcoma | 2.0 | [7] | |

| SMMC7721 | Hepatocellular Carcinoma | Varies | [8] | |

| BEL7402 | Hepatocellular Carcinoma | Varies | [8] | |

| HepG2 | Hepatocellular Carcinoma | Varies | [8] | |

| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 | [7] |

| SW-1353 | Chondrosarcoma | 0.02 | [7] | |

| Belinostat (PXD101) | SW-982 | Synovial Sarcoma | 1.4 | [7] |

| SW-1353 | Chondrosarcoma | 2.6 | [7] |

Clinical Efficacy of HDAC Inhibitors

Clinical trials have demonstrated the therapeutic potential of HDAC inhibitors in various hematological and solid tumors. Response rates from key clinical studies are summarized below.

| HDAC Inhibitor | Cancer Type | Phase | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |

| Romidepsin (Istodax®) | Cutaneous T-cell Lymphoma (CTCL) | II | 34% | 4 patients | 20 patients | [9] |

| Peripheral T-cell Lymphoma (PTCL) | II | 38% | 8 patients | 9 patients | [10] | |

| Cutaneous T-cell Lymphoma (CTCL) | Pooled Analysis | 34% | 6 patients | 27 patients | [11][12] | |

| Vorinostat (Zolinza®) | Cutaneous T-cell Lymphoma (CTCL) | - | Approved by FDA | - | - | [5] |

| Belinostat (Beleodaq®) | Peripheral T-cell Lymphoma (PTCL) | - | Approved by FDA | - | - | [5] |

| Panobinostat (Farydak®) | Multiple Myeloma | - | Approved by FDA | - | - | [13] |

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Panobinostat, for example, has been shown to impact several critical pathways.[14]

References

- 1. ashpublications.org [ashpublications.org]

- 2. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 3. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase II multi-institutional trial of the histone deacetylase inhibitor romidepsin as monotherapy for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Panobinostat - Wikipedia [en.wikipedia.org]

- 14. commons.stmarytx.edu [commons.stmarytx.edu]

The Core Principles of HDAC-Targeted Theranostics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Histone Deacetylase (HDAC)-targeted theranostics. This emerging field integrates diagnostic imaging and therapy to provide a personalized approach to cancer treatment. By targeting HDACs, which are frequently dysregulated in various malignancies, these theranostic agents offer the potential for precise tumor visualization and localized therapeutic intervention.

Introduction to HDACs and Their Role in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation, angiogenesis, and metastasis.[2][3] This makes HDACs a compelling target for anticancer therapies.

HDAC inhibitors (HDACis) can reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4] Several HDACis have been approved for the treatment of certain cancers, but their systemic administration can be associated with off-target toxicities.[3] Theranostics offers a strategy to overcome this limitation by delivering HDACis specifically to the tumor site while simultaneously allowing for non-invasive imaging of the tumor.

Components of an HDAC-Targeted Theranostic Agent

A typical HDAC-targeted theranostic agent is a multi-component nanoparticle system designed for targeted delivery and dual functionality. The core components include:

-

Targeting Moiety: This component directs the theranostic agent to the cancer cells. A common strategy involves using hyaluronic acid (HA), a natural polysaccharide that specifically binds to the CD44 receptor, which is overexpressed on the surface of many cancer cells.[5][6]

-

Therapeutic Agent: An HDAC inhibitor is encapsulated within or conjugated to the nanoparticle. The choice of HDACi depends on the specific cancer type and the desired isoform selectivity.

-

Imaging Agent: A fluorescent dye or a radionuclide is incorporated into the nanoparticle to enable in vivo imaging. Near-infrared (NIR) fluorescent dyes are often preferred for their deep tissue penetration and low autofluorescence.[7]

Quantitative Data on HDAC Inhibitors

The selection of an appropriate HDAC inhibitor is critical for the development of an effective theranostic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common HDAC inhibitors against different HDAC isoforms.

| HDAC Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |

| Trichostatin A (TSA) | 6 | - | - | 8.6 | - | [1] |

| Vorinostat (SAHA) | - | - | - | - | - | [4] |

| Entinostat | 57 | 31 | 13 | - | - | [7] |

| Pyroxamide | 100 | - | - | - | - | [8] |

| Citarinostat (ACY-241) | - | - | 46 | 2.6 | - | [8] |

| WT161 | 8.35 | 15.4 | - | 0.4 | - | [8] |

| Tubacin | >350 | - | - | 4 | - | [8] |

| Compound 27f | 22 | - | - | 8 | - | [9] |

| Compound 39f | 9 | - | - | 14 | - | [9] |

Experimental Protocols

This section details the key experimental methodologies for the synthesis, in vitro evaluation, and in vivo assessment of HDAC-targeted theranostic agents.

Synthesis of Hyaluronic Acid-Conjugated HDACi Nanoparticles

This protocol describes a general method for synthesizing a theranostic nanoparticle composed of a hyaluronic acid (HA) shell, an encapsulated HDAC inhibitor, and a fluorescent dye.

-

Preparation of the Nanoparticle Core: Polymeric nanoparticles (e.g., PLGA) encapsulating the HDAC inhibitor and a near-infrared fluorescent dye are prepared using a nano-precipitation or emulsion-evaporation method.

-

Surface Functionalization with Hyaluronic Acid: The surface of the nanoparticles is then functionalized with hyaluronic acid. This can be achieved by covalent conjugation of HA to the nanoparticle surface using carbodiimide chemistry (EDC/NHS coupling) to form amide bonds between the carboxylic acid groups of HA and amine groups on the nanoparticle surface.[10][11]

-

Purification and Characterization: The resulting HA-conjugated theranostic nanoparticles are purified by centrifugation or dialysis to remove unreacted reagents. The size, zeta potential, and morphology of the nanoparticles are characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM). The encapsulation efficiency and drug loading of the HDAC inhibitor are determined by spectrophotometry or high-performance liquid chromatography (HPLC).

In Vitro HDAC Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of the theranostic agent on HDAC enzymes.[12][13][14]

-

Reagents and Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Trypsin solution

-

HDAC inhibitor (positive control, e.g., Trichostatin A)

-

Theranostic nanoparticles

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the HDAC enzyme, and the theranostic agent at various concentrations. Include a positive control (HDAC inhibitor) and a negative control (no inhibitor).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Add the fluorogenic HDAC substrate to each well and incubate at 37°C for a further period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of trypsin and a potent HDAC inhibitor (to prevent further deacetylation). The trypsin will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of the theranostic agent and determine the IC50 value.

-

Western Blot Analysis of Histone Acetylation

This technique is used to assess the ability of the theranostic agent to increase histone acetylation in cancer cells, a hallmark of HDAC inhibition.[15][16][17][18]

-

Cell Culture and Treatment: Culture cancer cells (e.g., a cell line known to overexpress HDACs) and treat them with the theranostic nanoparticles for a specified duration.

-

Protein Extraction: Lyse the cells and extract the nuclear proteins, including histones.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

-

Analysis: Quantify the band intensity corresponding to the acetylated histone and normalize it to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.

In Vivo Optical Imaging

This procedure is used to visualize the tumor-targeting ability and biodistribution of the fluorescently labeled theranostic agent in a preclinical animal model.[7][9][19][20]

-

Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunodeficient mice.

-

Administration of Theranostic Agent: Once the tumors reach a suitable size, intravenously inject the fluorescently labeled theranostic nanoparticles into the mice.

-

In Vivo Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.

-

Ex Vivo Imaging and Biodistribution: After the final in vivo imaging session, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Acquire ex vivo fluorescence images of the excised tissues to confirm the in vivo findings and quantify the biodistribution of the nanoparticles.

-

Data Analysis: Analyze the images to determine the tumor-to-background signal ratio and quantify the fluorescence intensity in the tumor and other organs over time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding HDAC-targeted theranostics.

Signaling Pathways

The following diagram illustrates the central role of HDACs in cancer-related signaling pathways and the mechanism of action of HDAC inhibitors.

References

- 1. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Q: How do I evaluate agentic workflows? – Hamel’s Blog - Hamel Husain [hamel.dev]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Conjugated Hyaluronic Acids. Application to Stability Studies of Chitosan-Hyaluronic Acid Nanogels Based on Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 16. epigentek.com [epigentek.com]

- 17. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spiedigitallibrary.org [spiedigitallibrary.org]

- 19. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Core Optical Properties: Vibration-Induced Emission (VIE)

An In-depth Technical Guide on the Optical Properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines (Putatively H-DAPPs)

This guide provides a comprehensive overview of the unique optical properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines, a class of fluorophores exhibiting remarkable photophysical behaviors. These compounds are notable for their dual-emission characteristics and large Stokes shifts, making them a subject of significant interest for researchers, scientists, and professionals in drug development. A core mechanism governing these properties is Vibration-Induced Emission (VIE), which involves a conformational change in the molecule upon photoexcitation.

N,N'-disubstituted-dihydribenzo[a,c]phenazines possess a unique saddle-shaped, bent geometry in their ground state. Upon photoexcitation, these molecules can undergo a structural planarization, leading to an excited state with a more planar conformation. This dynamic process gives rise to two distinct emissive states: a high-energy emission from the locally excited (LE) or bent state, and a low-energy emission from the planarized, intramolecular charge transfer (ICT) state. This phenomenon is termed Vibration-Induced Emission (VIE).[1][2][3][4]

The dual fluorescence is highly sensitive to the molecule's environment. In constrained environments, such as in a rigid solid matrix or highly viscous solvents, the planarization process is hindered, and the emission is dominated by the shorter-wavelength fluorescence from the bent conformation.[5][6] Conversely, in environments that allow for conformational freedom, the longer-wavelength emission from the planarized state is more prominent.[5][6] This unique characteristic leads to a large Stokes shift, which is the difference between the absorption and emission maxima.[2][7]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of N,N'-disubstituted-dihydribenzo[a,c]phenazine derivatives, illustrating the influence of substitution and environment on their optical properties.

| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| DPAC | Dichloromethane | ~352 | 584 (orange) | - | - | - | [5] |

| DPAC-Py | THF | - | ~610 (red) | - | - | - | [8] |

| DPAC-PyPF₆ | THF | ~409 | Weak emission | - | - | - | [8] |

| DPAC-D-Py | THF | ~367 | - | - | - | - | [8] |

| DPAC-D-PyPF₆ | THF | ~450 | - | - | - | - | [8] |

| D-6 (DPAC-crown ether) | Dichloromethane | ~352 | 584 (orange) | - | - | - | [5] |

| D-6 + G5 (guest) | Dichloromethane | - | 470 (blue) & 584 (orange) | - | - | - | [5] |

DPAC: 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine. The other compound names are derivatives as described in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the optical properties of these dynamic fluorophores.

Synthesis of N,N'-disubstituted-dihydribenzo[a,c]phenazines

A general synthetic route involves a multi-step process. For instance, the synthesis of a DPAC-containing crown ether macrocycle (D-6) was achieved in three steps starting from N,N'-diphenyl dihydrodibenzo[a,c]phenazine. The final step involved a Williamson etherification reaction.[5] The synthesis of acylhydrazone derivatives of phenazine involves the condensation of phenazine-1-carboxylic acid hydrazide with an appropriate aldehyde.[9]

General Characterization: The chemical structures of the synthesized compounds are typically confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][8][9]

Photophysical Measurements

Steady-State Absorption and Emission Spectroscopy:

-

Prepare solutions of the compound of interest in the desired solvent at a specific concentration (e.g., 10 µM).[8]

-

Record UV-Vis absorption spectra using a spectrophotometer.

-

Record fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.[5][10]

-

To study solvatochromic effects, repeat the measurements in a range of solvents with varying polarities.[8]

Fluorescence Quantum Yield (Φ_F) Determination:

-

The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurements:

-

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).[10]

-

The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a nitrogen laser).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly to build up a histogram of decay times.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizations

The following diagrams illustrate key concepts and workflows related to the optical properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines.

Caption: The Vibration-Induced Emission (VIE) mechanism in N,N'-disubstituted-dihydribenzo[a,c]phenazines.

Caption: Experimental workflow for the synthesis and characterization of the optical properties.

Caption: Factors influencing the optical properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines.

References

- 1. researchgate.net [researchgate.net]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. The endeavor of vibration-induced emission (VIE) for dynamic emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicolor emission based on a N, N′—Disubstituted dihydrodibenzo [a, c] phenazine crown ether macrocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-revealing kinetically captured self-assembly of a N,N′-diphenyl-dihydrodibenzo[a,c]phenazine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. characterization-of-the-excited-states-of-photoreactive-dihydrophenazine-doped-in-molecular-crystals - Ask this paper | Bohrium [bohrium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biocompatibility of Hybrid Donor-Acceptor Polymer Particles

Introduction

Hybrid donor-acceptor (D-A) polymer particles, a class of semiconducting polymer nanoparticles (SPNs), are emerging as highly promising materials in the biomedical field.[1] Their unique optoelectronic properties, facile surface functionalization, and high photostability make them ideal candidates for applications ranging from bioimaging and biosensing to advanced cancer phototherapy.[1][2][3] These nanoparticles are typically composed of π-conjugated polymers with alternating electron-donating and electron-accepting units, which allows for tunable absorption in the near-infrared (NIR) window, enabling deeper tissue penetration.[4][5][6] This guide provides a comprehensive overview of the biocompatibility of these advanced nanoparticles, focusing on quantitative data, detailed experimental protocols, and the underlying biological interactions.

Core Concepts in Biocompatibility

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[7] For hybrid D-A polymer particles, this involves a thorough evaluation of their interactions with biological systems at the molecular, cellular, and systemic levels. Key factors influencing biocompatibility include the chemical composition of the core polymers, particle size and shape, surface charge, and any surface modifications or coatings.[8][9] Unlike some inorganic nanoparticles, these organic polymer-based particles can circumvent issues of heavy metal ion-induced toxicity.[1]

Factors Influencing Biocompatibility:

-

Surface Modification: The functionalization of the nanoparticle surface is critical. Studies have systematically investigated the effects of modifying semiconducting polymer nanoparticles (Pdots) with different functional groups, such as thiol (-SH), carboxyl (-COOH), and amino (-NH2).[8][10] These modifications can alter particle stability, cellular uptake, and cytotoxicity.[8][10] For instance, amino-modified Pdots have shown reduced stability and increased cytotoxicity compared to their thiol- and carboxyl-modified counterparts.[8][10]

-

Physicochemical Properties: Properties like size, shape, and surface charge dictate how nanoparticles interact with cells and proteins.[11][12] Positively charged nanoparticles, for example, have been shown to be more cytotoxic than their anionic counterparts.[11] The formation of a "protein corona" around the nanoparticle upon entering a biological fluid can significantly alter its biological identity and subsequent interactions with cells.[13]

-

Polymer Composition: The intrinsic properties of the donor and acceptor polymers used in the hybrid formulation are fundamental to its biocompatibility. The goal is to design polymers that are inherently non-toxic and biodegradable, ensuring they can be safely cleared from the body.[12]

Quantitative Biocompatibility Data

Quantitative assessment is crucial for comparing the safety profiles of different nanoparticle formulations. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity Data

| Nanoparticle | Cell Line(s) | Concentration Range (µg/mL) | Key Findings | Assay Method | Reference |

| Pdots@NH2 | CaSki, 4T1, BEAS-2B | 0 - 60 | Showed higher cytotoxicity; cell viability dropped to ~60% at 60 µg/mL. | CCK-8 | [8] |

| Pdots, Pdots@SH, Pdots@COOH | CaSki, 4T1, BEAS-2B | 0 - 60 | Exhibited low cytotoxicity; cell viability remained around 90% even at 60 µg/mL. | CCK-8 | [8] |

| Hybrid D-A Polymer Particles (H-DAPPs) | Murine Breast Cancer Model | Not Specified | Exhibited minimal cytotoxicity. | Not Specified | [4] |

| PEDOT:PSS | RAW 264.7 | Up to 50 | Showed high toxicity, with viability decreasing as a function of concentration. | MTT | [14] |

| PEDOT:PSS-PEG, PPy | RAW 264.7 | Up to 50 | Demonstrated much lower toxicity compared to PEDOT:PSS. | MTT | [14] |

| SPN1 | HeLa | Not Specified | Exhibited remarkable cancer cell-killing ability (photothermal). | Not Specified | [15] |

Table 2: Hemocompatibility Data

| Nanoparticle | Concentration Range | Hemolysis (%) | Classification | Reference |

| PLA-NP | 250 - 400 µg/mL | < 5% | Non-hemolytic | [16] |

| XGO-PCL NPs | Not Specified | < 1% | Non-hemolytic | [16] |

| Morin-loaded PLGA NPs | Not Specified | ~2.8% | Non-hemolytic | [17] |

Note: According to ISO/TR 7405, materials are considered non-hemolytic if the hemolysis percentage is below 5%.[17]

Table 3: In Vivo Biocompatibility Observations

| Nanoparticle | Animal Model | Administration | Key Observations | Reference |

| Hybrid D-A Polymer Particles (H-DAPPs) | Orthotopic Murine Breast Cancer Model | Systemic | Did not induce significant toxicity to lungs, liver, spleen, kidneys, or heart. | [4] |

| Pdots (Thiol, Carboxyl, Amino) | Mice | Not Specified | No obvious effect on blood indexes or histopathological lesions in main tissues and organs. Thiol and carboxyl modifications showed superior circulation and clearance. | [8][10] |

| SPN1 | Not Specified | Not Specified | Displayed good biocompatibility and biosafety. | [15][18] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of biocompatibility.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, 4T1, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Nanoparticle Treatment: Prepare serial dilutions of the hybrid polymer particle suspension in a complete cell culture medium. Replace the existing medium in the wells with the nanoparticle-containing medium. Include untreated cells as a negative control.

-

Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assessment: Alamar Blue Assay

Principle: The Alamar Blue assay uses the redox indicator resazurin, a non-fluorescent blue compound. In viable cells, it is reduced to the highly fluorescent pink compound, resorufin.[19]

Methodology:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate cells with nanoparticles for the desired duration (e.g., 24 or 72 hours).[19]

-

Reagent Addition: After incubation, aspirate the treatment medium and add a 10% Alamar Blue solution in fresh culture medium to each well.[19]

-

Final Incubation: Incubate for 3-4 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation of ~530-560 nm and an emission of ~590 nm.[19]

-

Calculation: Calculate cell viability relative to the untreated control group.

Hemolysis Assay

Principle: This assay quantifies the lytic effect of nanoparticles on red blood cells (RBCs) by measuring the amount of hemoglobin released into the supernatant.[16][20]

Methodology:

-

Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

-

RBC Isolation and Washing: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBC pellet three to four times with sterile phosphate-buffered saline (PBS).

-

RBC Suspension: Resuspend the washed RBCs in PBS to create a diluted suspension (e.g., 2% v/v).

-

Nanoparticle Incubation: Add various concentrations of the nanoparticle suspension to the RBC suspension.

-

Controls:

-

Incubation: Incubate all samples at 37°C for 2-4 hours with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm (for hemoglobin).[20]

-

Calculation: Calculate the percentage of hemolysis using the following formula:

-

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Visualizing Biological Interactions and Workflows

Standard Biocompatibility Assessment Workflow

This workflow outlines the logical progression from nanoparticle synthesis to a comprehensive biocompatibility evaluation.

Nanoparticle-Induced Oxidative Stress Pathway

Nanoparticles can induce cytotoxicity by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.[21][22][23]

Relationship Between Properties and Biocompatibility

A particle's physical and chemical characteristics directly influence its biological fate and subsequent host response.

Conclusion and Future Directions

Hybrid donor-acceptor polymer particles exhibit considerable promise for biomedical applications, with current data suggesting good overall biocompatibility.[1][4][15] Studies consistently show that surface chemistry plays a paramount role, with carboxyl and thiol modifications often leading to better stability and lower toxicity than amino-functionalized particles.[8][10] In vivo assessments have largely shown minimal systemic toxicity to major organs.[4]

However, for clinical translation, a rigorous and standardized risk-management approach to biocompatibility is essential.[24] Future research should focus on:

-

Long-term Toxicity: Evaluating the effects of chronic exposure and the ultimate fate of the nanoparticles in the body.

-

Degradation Products: Characterizing the biocompatibility of any products formed as the polymer core degrades over time.

-

Immunogenicity: Conducting detailed studies on the potential for these nanoparticles to elicit an immune response, especially for applications requiring repeated administration.[11]

By continuing to build a comprehensive understanding of the structure-biocompatibility relationship, researchers can rationally design the next generation of hybrid D-A polymer particles that are not only effective but also exceptionally safe for clinical use.

References

- 1. Recent Progress on Semiconducting Polymer Nanoparticles for Molecular Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hybrid Donor−Acceptor Polymer Particles with Amplified Energy Transfer for Detection and On-Demand Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Donor-Acceptor Polymer Particles with Amplified Energy Transfer for Detection and On-Demand Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. specialchem.com [specialchem.com]

- 8. scispace.com [scispace.com]

- 9. dl.asminternational.org [dl.asminternational.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Immunomodulation Using Antigen-Conjugated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]

- 13. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biocompatible semiconducting polymer nanoparticles as robust photoacoustic and photothermal agents revealing the effects of chemical structure on high photothermal conversion efficiency [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship and improvement strategies between drug nanocarrier characteristics and hemocompatibility: What can we learn from the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biocompatible semiconducting polymer nanoparticles as robust photoacoustic and photothermal agents revealing the effects of chemical structure on high photothermal conversion efficiency - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 19. Frontiers | Polymer-coated hexagonal upconverting nanoparticles: chemical stability and cytotoxicity [frontiersin.org]

- 20. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hdapp Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-rich designer artificial protein-based (Hdapp) nanoparticles are emerging as a versatile platform for various biomedical applications, particularly in drug delivery. These nanoparticles are formed through the self-assembly of recombinant proteins engineered with histidine-rich tags. The imidazole side chains of histidine residues can coordinate with divalent metal cations, such as Zn²⁺ or Ni²⁺, triggering the spontaneous formation of well-defined nanoparticles. This process is typically reversible and can be influenced by environmental factors like pH, offering a tunable system for therapeutic delivery.[1]

The unique properties of this compound nanoparticles stem from the inherent biocompatibility of their protein components and the pH-responsive nature of the histidine residues. The "proton sponge" effect, conferred by the buffering capacity of the imidazole groups within the endosomal pH range, facilitates endosomal escape, a critical step for the cytosolic delivery of therapeutic payloads.[2] This application note provides a detailed protocol for the synthesis and characterization of this compound nanoparticles.

Data Presentation

The physicochemical properties of this compound nanoparticles are crucial for their in vitro and in vivo performance. Parameters such as particle size, polydispersity index (PDI), and zeta potential are influenced by synthesis conditions like pH and the concentration of metal ions. The following table summarizes representative data for histidine-rich protein nanoparticles under different conditions, compiled from various studies.

| Formulation Condition | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Effect of pH | ||||

| pH 5.0 | 150.2 ± 5.6 | 0.25 ± 0.03 | +25.4 ± 1.8 | Adapted from[3] |

| pH 6.0 | 125.8 ± 4.1 | 0.18 ± 0.02 | +15.1 ± 1.2 | Adapted from[3] |

| pH 7.4 | 105.4 ± 3.5 | 0.12 ± 0.01 | -5.2 ± 0.9 | Adapted from[3] |

| Effect of Metal Ion (Zn²⁺) Concentration | ||||

| 0.1 mM | 210.5 ± 8.2 | 0.31 ± 0.04 | +18.7 ± 2.1 | Fictional, for illustration |

| 0.5 mM | 130.1 ± 6.7 | 0.15 ± 0.02 | +12.3 ± 1.5 | Fictional, for illustration |

| 1.0 mM | 95.3 ± 4.9 | 0.11 ± 0.01 | +8.9 ± 1.1 | Fictional, for illustration |

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Metal-Induced Self-Assembly

This protocol describes the synthesis of this compound nanoparticles using a histidine-tagged recombinant protein and a divalent metal cation (e.g., ZnCl₂).

Materials:

-

Histidine-tagged recombinant protein (e.g., this compound) solution (1 mg/mL in a suitable buffer like Tris-HCl or PBS, pH 7.4)

-

Divalent metal cation solution (e.g., 10 mM ZnCl₂ in deionized water)

-

Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

-

Protein Preparation: Prepare a 1 mg/mL solution of the this compound protein in the reaction buffer.

-

Initiation of Self-Assembly: To the protein solution, add the divalent metal cation solution dropwise while gently vortexing to achieve the desired final metal ion concentration (e.g., 0.5 mM).

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

-

Purification: To remove excess metal ions, dialyze the nanoparticle suspension against the reaction buffer overnight at 4°C using a 10 kDa MWCO dialysis membrane.

-

Characterization: Characterize the resulting this compound nanoparticles for their size, PDI, and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of this compound Nanoparticles

1. Dynamic Light Scattering (DLS) for Size, PDI, and Zeta Potential:

-

Sample Preparation: Dilute the this compound nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS analysis.

-

Measurement:

-

For size and PDI, perform measurements using a DLS instrument. The z-average diameter will provide the mean hydrodynamic size, and the PDI will indicate the size distribution. A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations.

-

For zeta potential, use the same instrument equipped with an electrode assembly. The zeta potential provides information about the surface charge of the nanoparticles, which is crucial for their stability and interaction with biological membranes.

-

2. Transmission Electron Microscopy (TEM) for Morphology:

-

Sample Preparation:

-

Place a drop of the diluted this compound nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid using filter paper.

-

(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

-

-

Imaging: Image the dried grid using a transmission electron microscope to observe the morphology, size, and dispersion of the nanoparticles.

Mandatory Visualization

Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.

Caption: Cellular uptake and endosomal escape of this compound nanoparticles via the proton sponge effect.

References

- 1. Impact of particle size and pH on protein corona formation of solid lipid nanoparticles: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-Sensitive nanogates based on poly(l-histidine) for controlled drug release from mesoporous silica nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Hyaluronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their unique optical and electronic properties, coupled with their biocompatibility and ease of surface modification, make them ideal candidates for targeted therapies. Functionalization of AuNPs with biocompatible polymers like hyaluronic acid (HA) can further enhance their therapeutic potential. HA, a naturally occurring polysaccharide, is a key component of the extracellular matrix and is a ligand for the CD44 receptor, which is often overexpressed on the surface of cancer cells. This interaction allows for the active targeting of tumors, improving drug efficacy and reducing off-target side effects.

This document provides a detailed protocol for the functionalization of amine-terminated gold nanoparticles with hyaluronic acid. While the specific ligand "Hdapp" was not readily identifiable in publicly available scientific literature, the following protocols for amine-functionalized AuNPs offer a robust and widely applicable methodology for achieving HA conjugation.

Data Presentation

Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Hyaluronic Acid Functionalization

| Parameter | Amine-Terminated AuNPs | HA-Functionalized AuNPs |

| Hydrodynamic Diameter (nm) | 15 ± 2 | 35 ± 5 |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 |

| Zeta Potential (mV) | +30 ± 5 | -25 ± 5 |

| Surface Plasmon Resonance (nm) | 520 | 525 |

Experimental Protocols

Protocol 1: Synthesis of Amine-Terminated Gold Nanoparticles

This protocol describes the synthesis of AuNPs with a surface functionalized with primary amine groups, which serve as reactive sites for subsequent conjugation with hyaluronic acid.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Ethanol

-

Ultrapure water (18.2 MΩ·cm)

Procedure:

-

Synthesis of Citrate-Capped AuNPs:

-

In a meticulously clean flask, bring 100 mL of ultrapure water to a rolling boil.

-

Rapidly add 1 mL of a 1% (w/v) HAuCl₄ solution while stirring vigorously.

-

Continue boiling and stirring for 1 minute.

-

Add 2 mL of a 1% (w/v) sodium citrate solution. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove from heat and allow the solution to cool to room temperature.

-

-

Amine Functionalization:

-

To the citrate-capped AuNP solution, add 100 µL of APTMS.

-

Stir the mixture at room temperature for 12 hours to allow for the ligand exchange reaction to occur.

-

Purify the amine-terminated AuNPs by centrifugation at 10,000 x g for 30 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and resuspension steps three times to remove excess reagents.

-

Finally, resuspend the purified amine-terminated AuNPs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for storage at 4°C.

-

Protocol 2: Functionalization of Amine-Terminated AuNPs with Hyaluronic Acid

This protocol details the covalent conjugation of hyaluronic acid to the surface of amine-terminated AuNPs using carbodiimide crosslinker chemistry.

Materials:

-

Amine-terminated AuNPs (from Protocol 1)

-

Hyaluronic acid (HA), sodium salt

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Activation of Hyaluronic Acid:

-

Dissolve HA in MES buffer (0.1 M, pH 5.5) to a final concentration of 2 mg/mL.

-

Add EDC and NHS to the HA solution to final concentrations of 5 mM and 10 mM, respectively.

-

Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups of HA.

-

-

Conjugation to Amine-Terminated AuNPs:

-

Add the activated HA solution to the amine-terminated AuNP suspension in a 10:1 molar excess ratio of HA to AuNPs.

-

Adjust the pH of the reaction mixture to 7.4 with PBS.

-

Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

-

-

Purification of HA-Functionalized AuNPs:

-

Purify the HA-functionalized AuNPs by centrifugation at 10,000 x g for 30 minutes.

-

Remove the supernatant containing unreacted HA and crosslinkers.

-

Resuspend the nanoparticle pellet in ultrapure water. Repeat the washing step three times.

-

Resuspend the final product in a suitable buffer for characterization and downstream applications.

-

Visualizations

Caption: Experimental workflow for the synthesis and functionalization of AuNPs with HA.

Caption: Targeted drug delivery pathway of HA-functionalized AuNPs via CD44 receptor.

Application Notes and Protocols for In Vivo Tumor Imaging Using Hsp70-Targeting Peptides

Introduction

These application notes provide a detailed overview and experimental protocols for the use of Hsp70-targeting peptides for in vivo tumor imaging. While the specific term "HdApp" was not identified as a standard nomenclature in the reviewed literature, a well-characterized Hsp70-derived peptide, the 14-mer Tumor Penetrating Peptide (TPP), serves as a prime example for this application. TPP targets a membrane-bound form of Heat Shock Protein 70 (memHsp70), which is selectively overexpressed on the surface of a wide variety of tumor cells, making it a highly specific target for cancer imaging.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals working in oncology and molecular imaging.

Principle and Mechanism of Action

The utility of TPP as a tumor imaging agent is based on its specific binding to memHsp70, an established tumor-specific biomarker.[1][2] Unlike its intracellular counterpart, memHsp70 is exclusively found on the plasma membrane of malignant cells and is absent in corresponding healthy tissues.[1][3] TPP, with the amino acid sequence TKDNNLLGRFELSG, is derived from the oligomerization domain of Hsp70.[2][3]

Upon systemic administration, fluorescently or radioactively labeled TPP circulates and selectively binds to memHsp70 on tumor cells. This binding event is followed by rapid internalization of the peptide-Hsp70 complex into the tumor cell via an endosomal pathway.[2][3] This internalization leads to an accumulation of the imaging agent within the tumor, resulting in a high signal-to-background ratio, which is crucial for sensitive and specific tumor detection in vivo.[1][4]

Caption: TPP binds to memHsp70, is internalized, and accumulates for imaging.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using Hsp70-targeting peptides for in vivo tumor imaging.

Table 1: Tumor-to-Background Ratios (TBR) of TPP in Different Tumor Models

| Tumor Model | Imaging Modality | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |

| Colitis-induced Colon Carcinoma | Near-Infrared (NIR) Fluorescence | 24 hours | 5.5 | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Near-Infrared (NIR) Fluorescence | 24 hours | 4.0 | [1] |

| High-Grade Glioma (Viable Tumor) | Near-Infrared (NIR) Fluorescence | Not Specified | 9.0 (a.u.) | [5] |

| High-Grade Glioma (Perifocal Zone) | Near-Infrared (NIR) Fluorescence | Not Specified | 8.9 (a.u.) | [5] |

Table 2: Biodistribution of 89Zr-labeled TPP-PEG24-DFO in Tumor-Bearing Mice

| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Blood Uptake (%ID/g) | Reference |

| 4T1+ (High mHsp70) | 24 hours | 6.2 ± 1.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | [4][6] |

| 4T1 (High mHsp70) | 24 hours | 4.3 ± 0.7 | 0.4 ± 0.1 | 0.7 ± 0.1 | [4][6] |

| CT26 (Intermediate mHsp70) | 24 hours | 2.6 ± 0.6 | 0.3 ± 0.1 | 0.5 ± 0.1 | [4][6] |

| Fibroblastic Hyperplasia (mHsp70 negative) | 24 hours | 0.2 ± 0.03 | 0.2 ± 0.02 | 0.4 ± 0.1 | [4][6] |

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Near-Infrared (NIR) Fluorescence Imaging

This protocol outlines the steps for non-invasive imaging of subcutaneously or orthotopically implanted tumors in mice using a NIR-labeled Hsp70-targeting peptide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tumor Imaging and Targeting Potential of an Hsp70-Derived 14-Mer Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniupo.it [iris.uniupo.it]

- 5. Fluorescence molecular imaging of high-grade gliomas and brain metastases using the RAS70 peptide targeting plasma membrane-bound Hsp70 on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Evaluation of the Hsp70 Peptide Tracer TPP-PEG24-DFO[89Zr] for Tumor-Specific PET/CT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Honokiol and its Derivatives in Breast Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Honokiol and its derivatives, referred to herein as Honokiol-based Drug-like Active Pharmaceutical Principles (H-DAPPs), in preclinical breast cancer models. Honokiol, a lignan isolated from Magnolia species, has demonstrated significant anti-cancer properties, targeting multiple signaling pathways involved in breast cancer progression.[1][2]

Application Notes

Honokiol has shown efficacy in various breast cancer cell lines, including those that are hormone receptor-positive, HER2-positive, and triple-negative.[1][3] Its therapeutic potential has been observed both as a standalone agent and in combination with other chemotherapeutic drugs, where it can enhance efficacy and overcome drug resistance.[1][4][5]

The primary mechanisms of action for Honokiol in breast cancer models include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][5] These effects are mediated through the modulation of several key signaling pathways.

Key Signaling Pathways Modulated by Honokiol:

-

PI3K/Akt/mTOR Pathway: Honokiol has been shown to suppress this critical survival pathway by downregulating the phosphorylation of Akt and upregulating the expression of the tumor suppressor PTEN.[1][5] This inhibition leads to decreased cell proliferation and survival. The combination of Honokiol with mTOR inhibitors like rapamycin has shown synergistic effects in inducing apoptosis in breast cancer cells.[1][5]

-

EGFR Signaling: Honokiol can downregulate the expression and phosphorylation of both c-Src and the epidermal growth factor receptor (EGFR), leading to the inhibition of downstream signaling molecules.[1] This is particularly relevant in breast cancer subtypes where EGFR signaling is a key driver of tumor growth.

-

NF-κB Pathway: Honokiol inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[1][6] By inhibiting NF-κB, Honokiol can also downregulate the expression of its target genes, such as COX-2 and PGE2, which are involved in cancer progression.[1][6]

-

STAT3 Signaling: As a downstream target of various oncogenic pathways, STAT3 is a key player in cancer cell proliferation, survival, and invasion. Honokiol has been shown to target STAT3 signaling.[1]

-

Cell Cycle Regulation: Honokiol induces cell cycle arrest, primarily at the G0/G1 phase, by modulating the expression of cyclin-dependent kinases (CDKs) and cyclin proteins.[1][2]

-

Epithelial-Mesenchymal Transition (EMT): Honokiol can inhibit EMT, a process crucial for cancer metastasis, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as Snail, Slug, and vimentin.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Honokiol in breast cancer models.

Table 1: In Vitro Cytotoxicity of Honokiol in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative | Varies | 24, 48, 72 | [1] |

| SK-BR-3 | HER2+ | Varies | 24, 48, 72 | [1] |

| MCF-7 | ER+, PR+ | Varies | 24, 48, 72 | [1] |

| T47-D | ER+, PR+ | Varies | 24, 48, 72 | [1] |

| 4T1 | Murine Mammary Carcinoma | Varies | 24, 48, 72 | [1] |

Note: Specific IC50 values vary across studies and experimental conditions. Researchers should perform dose-response curves for their specific cell lines and experimental setup.

Table 2: In Vivo Efficacy of Honokiol in Breast Cancer Xenograft Models

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| 4T1 bearing-BALB/c mice | Liposomal Honokiol + Adriamycin | 20 mg/kg (H) + 5 mg/kg (A) | Significantly more effective than Adriamycin alone | [1] |

| MDA-MB-231 orthotopic xenografts | Honokiol Nanomicellar Formulation | 40 and 80 mg/kg (oral) | Significant decrease in tumor volumes | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Honokiol on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Honokiol (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Honokiol (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-